3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile
CAS No.: 868944-75-6
Cat. No.: VC3750249
Molecular Formula: C11H13BN2O2
Molecular Weight: 216.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868944-75-6 |
|---|---|
| Molecular Formula | C11H13BN2O2 |
| Molecular Weight | 216.05 g/mol |
| IUPAC Name | 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-4-3-5-14-10(9)6-13/h3-5H,7-8H2,1-2H3 |
| Standard InChI Key | MQCFLENJXOMTMS-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=C(N=CC=C2)C#N |
Introduction
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile is a complex organic compound with the molecular formula C11H13BN2O and a molecular weight of 216.05 g/mol . It is known by several synonyms, including 2-Cyanopyridine-3-boronic acid neopentyl glycol ester and 2-CYANO-3-(5,5-DIMETHYL- DIOXABORINAN-2-YL)-PYRIDINE . This compound is part of a broader class of boronic acid derivatives, which are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthesis and Applications
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile typically involves the reaction of 2-cyanopyridine-3-boronic acid with neopentyl glycol to form the ester. This compound is useful in organic synthesis due to its ability to participate in cross-coupling reactions, which are essential for forming complex molecules, including pharmaceuticals and materials.
Comparison with Similar Compounds
Other compounds like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-methylbenzonitrile share similar structural features but differ in their aromatic ring substituents . These compounds also participate in cross-coupling reactions and are used in the synthesis of various organic molecules.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)picolinonitrile | C11H13BN2O | 216.05 g/mol |
| 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | C12H14BNO2 | 214.05 g/mol |
| 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-methylbenzonitrile | C13H16BNO2 | 228.08 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume